molecular formula C8H9N3OS B2809621 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338750-84-8

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2809621
CAS-Nummer: 338750-84-8
Molekulargewicht: 195.24
InChI-Schlüssel: AWOYUYYWUGDAAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Thienopyrimidine Research

Thienopyrimidines first gained attention in the mid-20th century as analogs of purine bases, with early studies focusing on their synthesis and basic physicochemical properties. The discovery of their bioisosteric relationship to adenine and guanine catalyzed interest in their therapeutic potential, particularly in anticancer and anti-infective applications. By the 2010s, advancements in rational drug design enabled the development of thienopyrimidine-based kinase inhibitors, such as PI3K and mTOR inhibitors, which demonstrated nanomolar potency and selectivity. The specific derivative 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one emerged as a subject of interest in the 2020s, with structural studies highlighting its stability and synthetic accessibility.

Key milestones include:

  • 2015 : Identification of thieno[2,3-d]pyrimidines as potent PI3K inhibitors, showcasing the scaffold’s applicability in oncology.
  • 2021 : Comprehensive reviews cataloging synthetic routes for thieno[3,2-d]pyrimidines, including methods relevant to 3-(dimethylamino) derivatives.
  • 2023 : Development of multitargeted thieno[2,3-d]pyrimidine antifolates, reinforcing the scaffold’s versatility in targeting nucleotide biosynthesis pathways.

Structural Significance of Thieno[3,2-d]pyrimidine Framework

The thieno[3,2-d]pyrimidine framework consists of a thiophene ring fused to a pyrimidine at the 3,2-position, creating a planar, aromatic system with distinct electronic properties. This fusion confers:

  • Enhanced π-π stacking interactions with biological targets, such as kinase ATP-binding pockets.
  • Improved metabolic stability compared to purine bases, attributed to the sulfur atom’s electron-withdrawing effects.

For this compound, the dimethylamino group at position 3 introduces steric bulk and basicity, which may modulate solubility and target binding (Figure 1).

Table 1: Structural Data for this compound

Property Value
Molecular Formula C₈H₉N₃OS
Molecular Weight 195.24 g/mol
Fusion Position Thieno[3,2-d]pyrimidine
Key Substituent Dimethylamino at C3
Aromatic System Bicyclic, planar

Position in Thienopyrimidine Classification

Thienopyrimidines are classified into three isomers based on fusion positions:

  • Thieno[2,3-d]pyrimidine : Fusion at 2,3-position (e.g., PI3K inhibitors).
  • Thieno[3,2-d]pyrimidine : Fusion at 3,2-position (e.g., 3-(dimethylamino) derivative).
  • Thieno[3,4-d]pyrimidine : Less studied due to synthetic challenges.

This compound belongs to the second category, distinguished by its substitution at C3. This position is critical for interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors.

Table 2: Comparative Analysis of Thienopyrimidine Isomers

Isomer Fusion Position Common Applications Example Compound
Thieno[2,3-d]pyrimidine 2,3 Anticancer agents PI3K inhibitor 6g
Thieno[3,2-d]pyrimidine 3,2 Kinase inhibitors 3-(Dimethylamino) derivative
Thieno[3,4-d]pyrimidine 3,4 Anti-infective agents N/A (understudied)

Bioisosteric Relationship to Purine Bases

The thienopyrimidine scaffold serves as a purine bioisostere, mimicking adenine and guanine in molecular recognition processes. Key parallels include:

  • Shape and Size : The bicyclic system mirrors purines, enabling competitive binding to enzymes like kinases and GTPases.
  • Electronic Properties : The sulfur atom in thiophene mimics the electronegativity of purine nitrogens, facilitating hydrogen bonding.

For this compound, the dimethylamino group at C3 mirrors the exocyclic amino group of adenine, potentially enhancing affinity for adenosine-binding proteins (Figure 2). This substitution has been exploited in kinase inhibitors, where the dimethylamino group occupies hydrophobic regions adjacent to the ATP-binding site.

Eigenschaften

IUPAC Name

3-(dimethylamino)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-10(2)11-5-9-6-3-4-13-7(6)8(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOYUYYWUGDAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with suitable reagents to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to the suppression of cellular processes such as proliferation and migration, particularly in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Properties of Selected Thienopyrimidinone Derivatives

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Functional Groups Reference
3-(Dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one 3-(N,N-dimethylamino) Not reported Not reported Thienopyrimidinone, dimethylamine Inferred
6-(Phenylethynyl)-2-(propan-2-ylamino) derivative 6-(phenylethynyl), 2-(isopropylamino) 276–278 85 Alkyne, secondary amine
7,9-Bis(4-methoxyphenyl)-pyrido-thienopyrimidinone Pyrido extension, 4-methoxyphenyl groups 183–230 70–72 Methoxyphenyl, pyrazole
2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one 2-(cyclopentylamino) Not reported High Cycloalkylamine
8-Bromo-2-(trifluoromethyl)pyrido-thienopyrimidinone Bromo, trifluoromethyl, pyrido extension 253–254 61 Halogen, electron-withdrawing group

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) generally improve solubility and modulate electronic properties, whereas halogen or trifluoromethyl groups enhance metabolic stability and target affinity .
  • Melting Points : Derivatives with bulky substituents (e.g., pyrido extensions, bis-methoxyphenyl groups) exhibit higher melting points (>250°C), correlating with crystallinity and intermolecular interactions .
  • Synthetic Yields : Most analogs are synthesized in moderate to high yields (46–88%) via efficient protocols such as Pd-catalyzed cross-coupling or microwave-assisted reactions .

Key Findings :

  • Enzyme Inhibition: Cyclopentylamino-substituted derivatives (e.g., compound 28e in ) exhibit nanomolar potency against PDE7, attributed to optimal steric and electronic complementarity with the enzyme’s active site.
  • Anticancer Activity: Tetrahydrobenzo-thienopyrimidinones show moderate cytotoxicity (IC₅₀: 5–20 µM) in tumor cell lines, likely via interference with DNA synthesis or kinase signaling .
  • Structural-Activity Relationships (SAR): Position 2: Amino groups (e.g., cyclopentylamino) enhance target selectivity . Position 6/7: Bulky substituents (e.g., phenylethynyl) may reduce cellular permeability but improve binding affinity .

Biologische Aktivität

3-(Dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one is a compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C8H9N3OS
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 338750-84-8
  • Boiling Point : Approximately 326.4 °C (predicted)
  • Density : 1.38 g/cm³ (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides, thereby influencing several physiological processes.

Phosphodiesterase Inhibition

A study highlighted the compound's role as a potent inhibitor of PDE7, which is involved in T-cell signaling and inflammatory responses. The compound demonstrated selectivity against other PDE isoforms (PDE3, PDE4, and PDE5), suggesting its potential for treating inflammatory diseases and certain cancers .

Anticancer Potential

In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one possess cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure showed significant activity against the HT29 colorectal cancer cell line, with a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50 (µM)Reference
3gHT2958.44
CisplatinHT2947.17
5-FUHT29381.16

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways and inhibition of angiogenesis. These mechanisms are critical for limiting tumor growth and proliferation .

Case Studies

  • Study on PDE Inhibition : A series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their PDE inhibitory activity. The most promising compounds exhibited high selectivity for PDE7 over other isoforms and demonstrated enhanced solubility, which is essential for drug formulation .
  • Anticancer Activity Evaluation : Research comparing the cytotoxicity of various thieno[3,2-d]pyrimidin-4(3H)-one derivatives against multiple cancer cell lines revealed that certain modifications to the structure significantly improved their efficacy while reducing toxicity to normal cells .

Q & A

Q. What strategies improve the compound’s stability and solubility for formulation?

  • Approaches :
  • Prodrug design : Phosphate esters at the 4-oxo position enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles improves plasma stability .
  • pH adjustment : Buffered solutions (pH 6–7) prevent degradation of the thienopyrimidine core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.